N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide
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Overview
Description
N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide is a heterocyclic compound that combines a fluorinated pyridine ring with a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorine and thiophene moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through nucleophilic substitution reactions, such as the substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride.
Coupling with Thiophene: The fluoropyridine intermediate is then coupled with a thiophene derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted pyridine derivatives
Scientific Research Applications
N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The fluoropyridine moiety enhances its binding affinity to these targets, while the thiophene ring contributes to its stability and bioavailability . The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar in structure but contains a pyrazine ring instead of a pyridine ring.
5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide: Contains a pyrrolidine ring and a different substitution pattern.
Uniqueness
N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide is unique due to the presence of both fluorine and thiophene moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-fluoropyridin-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2OS/c11-8-5-12-3-1-9(8)13-10(14)7-2-4-15-6-7/h1-6H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVWRWALUBGMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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